REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=O.[Al].[Cl-].[Cl-].[Cl-].[Al+3]>C1C=CC=CC=1.CCOC(C)=O>[CH3:7][O:8][C:9]1[CH:10]=[C:11]([C:12]([C:9]2[CH:10]=[CH:11][CH:15]=[CH:16][CH:17]=2)=[O:14])[CH:15]=[CH:16][CH:17]=1 |f:3.4.5.6|
|
Name
|
|
Quantity
|
3763 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2500 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
7500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
4820 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 50 minutes until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
ADDITION
|
Details
|
was added in portions (internal temperature
|
Type
|
CUSTOM
|
Details
|
was held up to 30° C.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 18 hours at RT
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
After completion, the reaction mixture was poured into ice
|
Type
|
CUSTOM
|
Details
|
Then organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with AcOEt (2×10 L, 1×6 L)
|
Type
|
WASH
|
Details
|
Combined organic layers were washed with water (5×3 L) to pH˜6-7, saturated aqueous sodium hydrogen carbonate solution (15 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude oil
|
Type
|
DISTILLATION
|
Details
|
The product was purified by vacuum distillation (130-139° C., 2 mbar)
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |